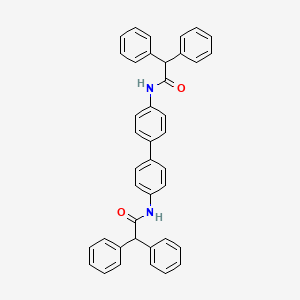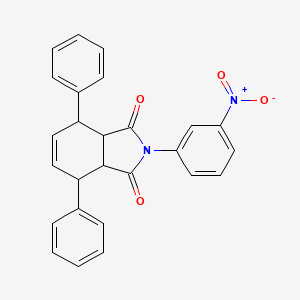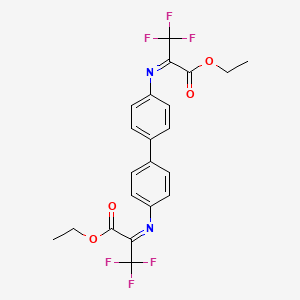![molecular formula C19H25N3O5 B11563659 Ethyl 5-methoxy-3-{[(4-methylpiperazin-1-yl)acetyl]amino}-1-benzofuran-2-carboxylate](/img/structure/B11563659.png)
Ethyl 5-methoxy-3-{[(4-methylpiperazin-1-yl)acetyl]amino}-1-benzofuran-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-methoxy-3-{[(4-methylpiperazin-1-yl)acetyl]amino}-1-benzofuran-2-carboxylate is a complex organic compound that belongs to the benzofuran class of chemicals Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-methoxy-3-{[(4-methylpiperazin-1-yl)acetyl]amino}-1-benzofuran-2-carboxylate typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the benzofuran ring using reagents such as methyl iodide and a base like potassium carbonate.
Acylation with 4-Methylpiperazine: The acylation step involves reacting the benzofuran derivative with 4-methylpiperazine and an acylating agent such as acetyl chloride or acetic anhydride.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-methoxy-3-{[(4-methylpiperazin-1-yl)acetyl]amino}-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or acetyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of benzofuran-2-carboxylic acid derivatives.
Reduction: Formation of benzofuran-2-ylmethanol derivatives.
Substitution: Formation of various substituted benzofuran derivatives.
Applications De Recherche Scientifique
Ethyl 5-methoxy-3-{[(4-methylpiperazin-1-yl)acetyl]amino}-1-benzofuran-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways and receptors.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Ethyl 5-methoxy-3-{[(4-methylpiperazin-1-yl)acetyl]amino}-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Receptors: It can bind to specific receptors on the cell surface or within the cell, modulating their activity.
Inhibiting Enzymes: It may inhibit the activity of certain enzymes, leading to changes in metabolic pathways.
Modulating Signal Transduction: The compound can affect signal transduction pathways, altering cellular responses and functions.
Comparaison Avec Des Composés Similaires
Ethyl 5-methoxy-3-{[(4-methylpiperazin-1-yl)acetyl]amino}-1-benzofuran-2-carboxylate can be compared with other benzofuran derivatives, such as:
Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate: Similar structure but lacks the methoxy and acetyl groups, leading to different biological activities.
5-Methoxy-2-(piperazin-1-yl)benzofuran: Lacks the ester and acetyl groups, resulting in different chemical reactivity and biological properties.
3-(Acetylamino)-5-methoxybenzofuran: Similar structure but lacks the piperazine moiety, affecting its interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activities.
Propriétés
Formule moléculaire |
C19H25N3O5 |
|---|---|
Poids moléculaire |
375.4 g/mol |
Nom IUPAC |
ethyl 5-methoxy-3-[[2-(4-methylpiperazin-1-yl)acetyl]amino]-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C19H25N3O5/c1-4-26-19(24)18-17(14-11-13(25-3)5-6-15(14)27-18)20-16(23)12-22-9-7-21(2)8-10-22/h5-6,11H,4,7-10,12H2,1-3H3,(H,20,23) |
Clé InChI |
RVEMAGQNWJTLIN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)OC)NC(=O)CN3CCN(CC3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B11563577.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(E)-(3-iodophenyl)methylidene]acetohydrazide](/img/structure/B11563581.png)
![N-(naphthalen-2-yl)-2-({5-[(E)-(2-pentanoylhydrazinylidene)methyl]furan-2-yl}sulfanyl)acetamide](/img/structure/B11563596.png)

![N-(3,4-dimethylphenyl)-6-[(2E)-2-(2-methylbenzylidene)hydrazinyl]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11563606.png)
![2-(2-Bromo-4-methoxyphenoxy)-N'-[(E)-[5-(2,4-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide](/img/structure/B11563612.png)
![2-(3-bromophenyl)-N-[(E)-(3-iodophenyl)methylidene]-1,3-benzoxazol-6-amine](/img/structure/B11563614.png)
![2-(2-chlorophenoxy)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B11563615.png)


![2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(3,5-dibromopyridin-2-yl)acetamide](/img/structure/B11563621.png)
![4-(3-Chlorophenyl)-1,2-bis[(3-fluorophenyl)methyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B11563625.png)

![4-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-N-(3-chlorophenyl)-4-oxobutanamide](/img/structure/B11563642.png)
